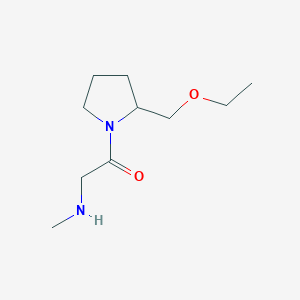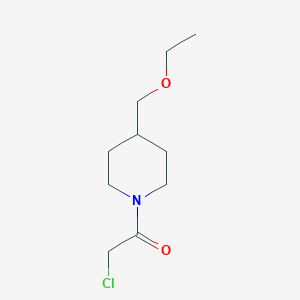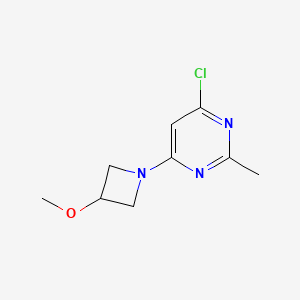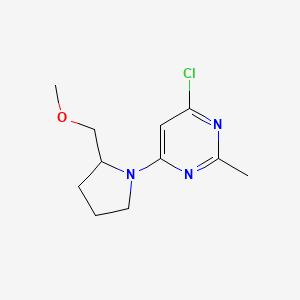
1-(2-(Ethoxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one
Vue d'ensemble
Description
1-(2-(Ethoxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one, also known as EMPMEA, is a synthetic compound that has been studied for its potential applications in scientific research. EMPMEA is a chiral, non-aromatic compound that belongs to the pyrrolidine family of compounds. It is a highly versatile compound that has been used in the synthesis of a variety of other compounds such as ketamine, phencyclidine, and other derivatives. EMPMEA has been studied extensively in the laboratory and is now being considered for use in clinical trials.
Applications De Recherche Scientifique
Ethylene Oligomerization Studies
Research on nickel(II) complexes chelated by (amino)pyridine ligands, including studies involving reductions of imine compounds and reactions with (amino)pyridine ligands, has shown the production of active ethylene oligomerization catalysts. These catalysts primarily yield ethylene dimers, in addition to trimers and tetramers, with density functional theory studies providing insights into the reactivity trends and influence of complex structure on ethylene oligomerization reactions (Nyamato, Ojwach, & Akerman, 2016).
Synthesis and Characterization of Chromophores
The synthesis and characterization of new dibranched, heterocyclic "push-pull" chromophores have been explored, focusing on their covalent self-assembly, thin-film microstructure, and nonlinear optical response. This research underscores the importance of chromophore molecular architecture and film growth method on the optical/electrooptic response of the films (Facchetti et al., 2006).
Catalytic Behavior and Complex Structure Influences
Studies on Palladium(II) complexes of (pyridyl)imine ligands as catalysts for the methoxycarbonylation of olefins have demonstrated how the catalytic behavior of complexes can be influenced by both the complex structure and the olefin chain length. This research provides valuable insights into the design and optimization of catalysts for specific chemical reactions (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Synthesis of Key Intermediates for Antibiotic Preparation
The development of a highly efficient and stereoselective synthesis of a key intermediate in the preparation of an antibiotic for use against community-acquired respiratory tract infections, including multidrug-resistant organisms, highlights the importance of catalytic asymmetric hydrogenation and S(N)2 substitution reactions in the synthesis of pharmaceutical compounds (Lall et al., 2012).
Propriétés
IUPAC Name |
1-[2-(ethoxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-14-8-9-5-4-6-12(9)10(13)7-11-2/h9,11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXUIFOQAQSLDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















